molecular formula C9H10FNO2 B3059899 2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid CAS No. 1402232-68-1

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid

Cat. No. B3059899
CAS RN: 1402232-68-1
M. Wt: 183.18
InChI Key: KZCNIODWPYKFNP-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid” is a fluorinated pyridine derivative. Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid” would consist of a pyridine ring with a fluorine atom at the 3-position, and a 2-methylpropanoic acid group attached to the 2-position of the pyridine ring .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid” are not available, fluoropyridines in general are known to undergo various reactions . For example, they can participate in substitution reactions .

Scientific Research Applications

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties .

Mode of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way due to the presence of the fluorine atom.

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The presence of a fluorine atom in the molecule could potentially influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid. It’s worth noting that the presence of a fluorine atom in the molecule could potentially influence its environmental stability, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved environmental properties .

Safety and Hazards

The safety and hazards associated with “2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid” would depend on its specific properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid” would likely involve further exploration of its properties and potential applications. Fluoropyridines are of interest in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-(3-fluoropyridin-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-6(10)4-3-5-11-7/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCNIODWPYKFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=N1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252807
Record name 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid

CAS RN

1402232-68-1
Record name 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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